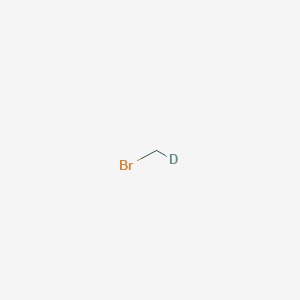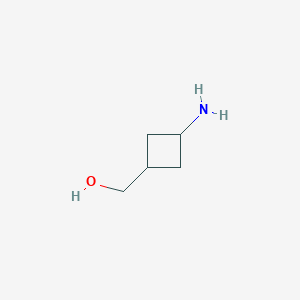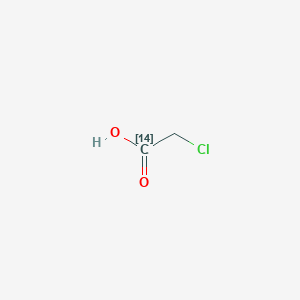![molecular formula C38H64O8P2Zn B154690 Phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monobutyl ester, zinc salt (2:1) CAS No. 10175-95-8](/img/structure/B154690.png)
Phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monobutyl ester, zinc salt (2:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monobutyl ester, zinc salt (2:1) is a zinc complex of butylated hydroxytoluene (BHT) and is commonly used as an antioxidant in various industries. It is a white crystalline powder that is insoluble in water but soluble in organic solvents. This compound has gained significant attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monobutyl ester, zinc salt (2:1) involves its ability to scavenge free radicals and prevent lipid peroxidation. This compound also has the ability to chelate metal ions, which can contribute to its antioxidant activity.
Biochemical and Physiological Effects:
Phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monobutyl ester, zinc salt (2:1) has been shown to have various biochemical and physiological effects. It has been demonstrated to protect against liver damage induced by oxidative stress and to improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been shown to have anti-inflammatory properties and to inhibit the growth of certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monobutyl ester, zinc salt (2:1) in lab experiments include its ability to enhance the solubility and bioavailability of certain drugs and its antioxidant and anti-inflammatory properties. However, its insolubility in water can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research involving phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monobutyl ester, zinc salt (2:1). One potential area of study is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug delivery systems.
Méthodes De Synthèse
The synthesis of phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monobutyl ester, zinc salt (2:1) involves the reaction of Phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monobutyl ester, zinc salt (2:1) with zinc oxide in the presence of phosphoric acid. The resulting compound is then purified through recrystallization.
Applications De Recherche Scientifique
Phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monobutyl ester, zinc salt (2:1) has various applications in scientific research. It has been shown to have antioxidant properties, which makes it useful in studying oxidative stress-related diseases. Additionally, this compound has been used in the development of new drug delivery systems due to its ability to enhance the solubility and bioavailability of certain drugs.
Propriétés
Numéro CAS |
10175-95-8 |
|---|---|
Formule moléculaire |
C38H64O8P2Zn |
Poids moléculaire |
776.2 g/mol |
Nom IUPAC |
zinc;butoxy-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phosphinate |
InChI |
InChI=1S/2C19H33O4P.Zn/c2*1-8-9-10-23-24(21,22)13-14-11-15(18(2,3)4)17(20)16(12-14)19(5,6)7;/h2*11-12,20H,8-10,13H2,1-7H3,(H,21,22);/q;;+2/p-2 |
Clé InChI |
JXBMLLSGNATXRM-UHFFFAOYSA-L |
SMILES |
CCCCOP(=O)(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)[O-].CCCCOP(=O)(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)[O-].[Zn+2] |
SMILES canonique |
CCCCOP(=O)(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)[O-].CCCCOP(=O)(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)[O-].[Zn+2] |
Autres numéros CAS |
10175-95-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![(8R,9S,13S,14S)-13-methyl-3-trimethylsilyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B154641.png)